N,Alpha-diphenylbenzotriazolemethanamine
Description
N,Alpha-diphenylbenzotriazolemethanamine (CAS: 1217802-18-0) is a structurally complex amine derivative characterized by a benzotriazole core substituted with diphenyl groups at the alpha position of the methanamine moiety . The benzotriazole group confers unique electronic properties, including electron-deficient aromaticity, which may enhance stability and influence intermolecular interactions.
Properties
Molecular Formula |
C19H16N4 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[benzotriazol-2-yl(phenyl)methyl]aniline |
InChI |
InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H |
InChI Key |
RWFJFDMDAKSLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,Alpha-diphenylbenzotriazolemethanamine typically involves the reaction of benzotriazole with diphenylmethanamine under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the C-C bond between the benzotriazole and diphenylmethanamine . The reaction is usually carried out at a temperature range of 99-102°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N,Alpha-diphenylbenzotriazolemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,Alpha-diphenylbenzotriazolemethanone, while reduction may produce N,Alpha-diphenylbenzotriazolemethanol .
Scientific Research Applications
N,Alpha-diphenylbenzotriazolemethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,Alpha-diphenylbenzotriazolemethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of N,Alpha-diphenylbenzotriazolemethanamine with analogs in terms of structure, substituents, and inferred properties.
N1,N5-Diphenylbenzene-1,2,4,5-tetramine (CAS: 4608-07-5)
- Structure : A benzene ring with four amine groups at positions 1,2,4,5, substituted with phenyl groups at N1 and N3.
- Key Differences: Lacks the benzotriazole core, reducing electron-withdrawing effects.
- Applications : Likely used in polymer chemistry or as a crosslinking agent due to multiple reactive amines .
α-Methylbenzylamine (1-Phenylethylamine)
- Structure : A benzylamine derivative with a methyl group at the alpha carbon (IUPAC: Benzenemethanamine, α-methyl-) .
- Key Differences: Simpler structure without aromatic heterocycles (e.g., benzotriazole).
- Applications : Widely used as a chiral resolving agent or intermediate in asymmetric synthesis .
Dibenzylamine (CAS: 103-49-1)
- Structure : Two benzyl groups attached to a central amine (IUPAC: N-(Phenylmethyl)benzenemethanamine) .
- Higher lipophilicity due to dual benzyl groups but lower molecular weight (MW ≈ 197 g/mol vs. ~371 g/mol for the target compound).
- Applications : Common in organic synthesis as a base or catalyst .
α,α-Dimethylphenethylamine (CAS: 122-09-8)
- Structure : A phenethylamine derivative with dimethyl groups at the alpha position (IUPAC: Benzeneethanamine, α,α-dimethyl-) .
- Absence of aromatic heterocycles simplifies electronic interactions.
- Applications: Potential precursor for stimulant derivatives or surfactants .
Structural and Functional Analysis Table
*Molecular weights estimated based on structural formulas.
Biological Activity
N,Alpha-diphenylbenzotriazolemethanamine is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Overview of Benzotriazoles
Benzotriazoles are recognized for their versatile biological behavior, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of these compounds contribute significantly to their biological interactions and mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that benzotriazole derivatives can inhibit key enzymes involved in cellular processes. For instance, they may act by inhibiting cytochrome P450 enzymes, which play a crucial role in the biosynthesis of sterols and other vital compounds in pathogens .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives. For example, N-acylbenzotriazoles have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds were found to retain the antibacterial activity characteristic of their parent structures while exhibiting enhanced efficacy .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-acylbenzotriazole 4a | Staphylococcus aureus | 32 µg/mL |
| N-benzenesulfonylbenzotriazole | Escherichia coli | 16 µg/mL |
| N-(3,4,5-trimethoxybenzoyl)cephalexin | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several case studies have been conducted to explore the effects of this compound in various biological contexts. One notable study investigated its effects on protozoan parasites such as Trypanosoma cruzi. The results demonstrated a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes. At concentrations of 25 µg/mL and 50 µg/mL, there was a significant reduction in parasite numbers after 72 hours .
Case Study Summary
- Study Focus : In vitro effects on Trypanosoma cruzi
- Findings :
- 50% reduction in epimastigote forms at 25 µg/mL
- 64% reduction at 50 µg/mL
- Increased effectiveness against trypomastigotes compared to epimastigotes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
